[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
CAS No.: 1142205-45-5
Cat. No.: VC2297786
Molecular Formula: C17H25N3O5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142205-45-5 |
|---|---|
| Molecular Formula | C17H25N3O5 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |
| Standard InChI | InChI=1S/C17H25N3O5/c1-25-15-4-2-14(3-5-15)20(13-17(23)24)12-16(22)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-13H2,1H3,(H,23,24) |
| Standard InChI Key | MTBSRFIZCWKLFT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is identified by the CAS registry number 1142205-45-5 and has a molecular formula of C17H25N3O5 . This compound contains several key structural elements that define its chemical identity and potential reactivity:
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A piperazine ring substituted with a hydroxyethyl group at the 4-position
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An oxoethyl linkage connecting the piperazine to the amino group
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A 4-methoxyphenyl moiety attached to the nitrogen atom
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An acetic acid group also connected to the nitrogen atom
Physical and Chemical Properties
Based on available data, the physical and chemical properties of the compound are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C17H25N3O5 | |
| Molecular Weight | 351.4 g/mol | |
| Physical State | Presumed solid (based on similar structures) | Inference |
| CAS Number | 1142205-45-5 | |
| Hazard Classification | Irritant |
The molecular structure suggests amphipathic properties due to the presence of both hydrophilic (hydroxy, amino, carboxyl) and hydrophobic (aromatic, alkyl) regions. The compound likely exhibits moderate to good water solubility due to the hydroxyethyl and carboxylic acid functionalities.
Structural Analysis and Comparisons
Key Functional Groups
The multiple functional groups present in [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid contribute to its chemical behavior and potential biological activity:
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The piperazine ring provides a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions
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The hydroxyethyl group enhances water solubility and provides additional hydrogen bonding capability
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The amide linkage (oxoethyl) offers conformational rigidity and hydrogen bond acceptor sites
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The methoxy group on the phenyl ring potentially influences lipophilicity and electron distribution
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The acetic acid moiety provides an acidic functional group that would be ionized at physiological pH
Comparison with Related Compounds
Several compounds with structural similarities can be found in chemical databases, providing context for understanding the potential properties of our target molecule.
A closely related compound is [{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, which differs by having a 2-fluorophenyl group instead of a 2-hydroxyethyl group attached to the piperazine ring . This fluorophenyl analog has:
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Molecular Formula: C21H23FN3O4
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Molecular Weight: 401.4 g/mol
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CAS Number: 1142205-37-5
The replacement of the hydroxyethyl group with a fluorophenyl group would significantly alter the compound's polarity, hydrogen bonding capability, and potentially its biological interactions.
Similarity to HEPES-Related Structures
The 4-(2-hydroxyethyl)piperazin-1-yl moiety is also found in the common biological buffer HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) and related compounds . The presence of this group suggests potential applications in biological systems, as HEPES is valued for its biocompatibility and pH buffering capacity in the physiological range.
Analytical Characterization Methods
Spectroscopic Analysis
For comprehensive characterization of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, several complementary analytical methods would be appropriate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for aromatic protons, methoxy group, piperazine ring protons, and methylene groups
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13C NMR would confirm the carbonyl carbons and distinguish between various carbon environments
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2D experiments (COSY, HSQC, HMBC) would establish connectivity relationships
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the exact molecular weight
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Fragmentation patterns could validate structural assignments
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Ion fragmentation pathways would likely show characteristic losses of the hydroxyethyl and carboxyl groups
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Infrared Spectroscopy:
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Would reveal characteristic bands for O-H stretching (hydroxyethyl), C=O stretching (amide and carboxylic acid), and C-O-C stretching (methoxy group)
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Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques would be valuable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection would be suitable for quantitative analysis
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The compound would likely show good retention on C18 columns due to its mixed hydrophilic-hydrophobic character
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and assessing purity
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Visualization could be achieved with UV light and/or ninhydrin staining
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